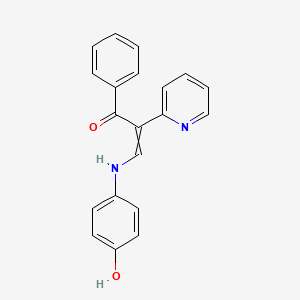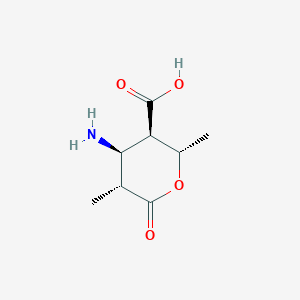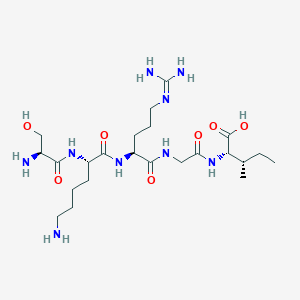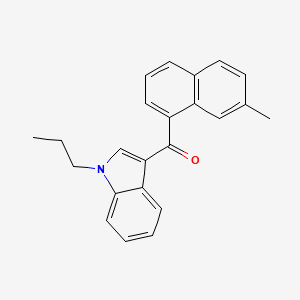![molecular formula C11H17F2NO B14210285 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine CAS No. 823178-47-8](/img/structure/B14210285.png)
4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7,7-Difluorobicyclo[410]heptan-1-yl)morpholine is a chemical compound characterized by its unique bicyclic structure with two fluorine atoms attached to the heptane ring
Preparation Methods
The synthesis of 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine typically involves the reaction of 7,7-difluorobicyclo[4.1.0]heptan-1-yl derivatives with morpholine. One common synthetic route includes the preparation of 7,7-difluorobicyclo[4.1.0]heptan-1-ylmethanol, which is then reacted with morpholine under specific conditions to yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the bicyclic structure can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine involves its interaction with specific molecular targets. The compound’s bicyclic structure and fluorine atoms play a crucial role in its binding affinity and reactivity. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine can be compared with other similar compounds, such as:
7,7-Difluorobicyclo[4.1.0]heptan-1-ylmethanol: This compound shares the same bicyclic structure but has a hydroxyl group instead of a morpholine ring.
7,7-Difluorobicyclo[4.1.0]heptan-1-ylmethanamine: Similar in structure but contains an amine group instead of morpholine. The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
823178-47-8 |
|---|---|
Molecular Formula |
C11H17F2NO |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)morpholine |
InChI |
InChI=1S/C11H17F2NO/c12-11(13)9-3-1-2-4-10(9,11)14-5-7-15-8-6-14/h9H,1-8H2 |
InChI Key |
HWTLKOURTVIXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)C2(F)F)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)

![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)


![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)



![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
